1-(4-Methoxybenzyl)-1,2,4-triazole
Overview
Description
1-(4-Methoxybenzyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 4-methoxybenzyl alcohol, which is first converted to 4-methoxybenzyl bromide using phosphorus tribromide. The bromide is then reacted with 1,2,4-triazole under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like DDQ (dichlorodicyanobenzoquinone).
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: 1-(4-Hydroxybenzyl)-1,2,4-triazole.
Reduction: 1-(4-Methoxybenzyl)-1,2,4-dihydrotriazole.
Substitution: Various substituted benzyl triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The triazole ring can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
- 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide
Uniqueness
1-(4-Methoxybenzyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity compared to other triazole derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVAHBDEGBIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445675 | |
Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115201-42-8 | |
Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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